molecular formula C14H21N3O2 B8047178 tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1956364-47-8

tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8047178
CAS No.: 1956364-47-8
M. Wt: 263.34 g/mol
InChI Key: MNBNCLSVHZDMOK-UHFFFAOYSA-N
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Description

Tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring structure containing nitrogen atoms, which is characteristic of imidazo[1,2-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

  • Formation of the Imidazo[1,2-a]pyrazine core: : This can be achieved through a cyclization reaction involving a diamine and a diketone or keto-ester.

  • Introduction of the Vinyl Group: : The vinyl group can be introduced via a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Production of reduced forms of the compound.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: can be compared with other similar heterocyclic compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives

  • Pyrazine derivatives

  • Vinyl-substituted heterocycles

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

tert-butyl 3-ethenyl-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-6-11-9-15-12-10(2)16(7-8-17(11)12)13(18)19-14(3,4)5/h6,9-10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBNCLSVHZDMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112707
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956364-47-8
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956364-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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